molecular formula C12H18ClN B1318506 2-(2-Methylphenyl)piperidine hydrochloride CAS No. 14174-92-6

2-(2-Methylphenyl)piperidine hydrochloride

Cat. No.: B1318506
CAS No.: 14174-92-6
M. Wt: 211.73 g/mol
InChI Key: VBPXEMVLSQEFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a derivative of piperidine, where the piperidine ring is substituted with a 2-methylphenyl group. This compound is commonly used in biochemical research, particularly in the field of proteomics .

Biochemical Analysis

Biochemical Properties

2-(2-Methylphenyl)piperidine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecule, depending on the context. For example, the compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and enhancement of metabolic processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione . The compound’s metabolism can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as its accumulation in certain tissues may lead to localized effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)piperidine hydrochloride typically involves the cyclization of 2-substituted 8-nonen-4-amines via intramolecular hydroamination reactions. This process is catalyzed by complex Cp*2NdCH(TMS)2, which ensures high selectivity for the formation of the desired piperidine derivative . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding piperidinones.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products Formed

    Oxidation: Piperidinones

    Reduction: Parent amines

    Substitution: Various substituted piperidines

Scientific Research Applications

2-(2-Methylphenyl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmission by affecting neurotransmitter receptors and transporters. This modulation can lead to various physiological effects, including changes in cognitive function and behavior .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)piperidine
  • 2-(2-Methylphenyl)piperidine hydrobromide
  • 2-(2-Methylphenyl)piperidine sulfate

Uniqueness

2-(2-Methylphenyl)piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to other similar compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable in various research applications .

Properties

IUPAC Name

2-(2-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPXEMVLSQEFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.